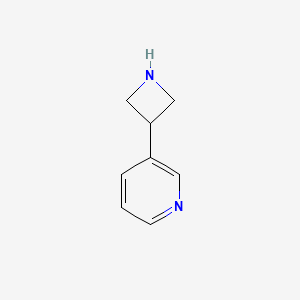

3-(Azetidin-3-yl)pyridine

Descripción general

Descripción

3-(Azetidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an azetidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the Pd-catalyzed cross-coupling reaction between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above, particularly the Pd-catalyzed cross-coupling reactions, suggests potential for industrial applications.

Análisis De Reacciones Químicas

Substitution Reactions

The azetidine nitrogen and pyridine ring participate in nucleophilic and electrophilic substitution reactions under controlled conditions.

N-Alkylation/Acylation

The azetidine nitrogen undergoes alkylation or acylation due to its nucleophilic character:

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

-

Conditions : Base (e.g., triethylamine), polar aprotic solvents (e.g., dichloromethane), 0–25°C

-

Products : N-substituted azetidine derivatives (e.g., N-methyl-3-(azetidin-3-yl)pyridine )

Example Reaction :

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes substitution at the para position to the azetidine group due to electron-withdrawing effects:

-

Reagents : HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)

-

Conditions : Acidic medium, 50–100°C

Oxidation and Reduction

The azetidine and pyridine moieties exhibit distinct redox behavior.

Oxidation of Azetidine

The strained azetidine ring undergoes oxidative ring-opening:

-

Reagents : KMnO₄ (acidic/basic conditions), H₂O₂

-

Conditions : Aqueous H₂SO₄ or NaOH, 60–80°C

-

Products : Pyridine-3-carboxylic acid derivatives via β-amino alcohol intermediates

Example Reaction :

Reduction of Pyridine

The pyridine ring is reduced to piperidine under catalytic hydrogenation:

-

Reagents : H₂, Pd/C or Ra-Ni

-

Conditions : 1–3 atm H₂, ethanol, 25–50°C

Ring-Opening Reactions

The azetidine ring’s strain facilitates ring-opening under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Reagents : HCl, H₂O

-

Conditions : Reflux in 6M HCl, 12–24 hours

Example Reaction :

Base-Mediated Ring Expansion

-

Reagents : NaOH, ethylene oxide

-

Conditions : 80–100°C, 6–12 hours

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄

-

Conditions : DME/H₂O, K₂CO₃, 80–100°C

-

Products : Biaryl derivatives (e.g., 3-(azetidin-3-yl)-4-phenylpyridine )

Complexation Reactions

The pyridine nitrogen acts as a Lewis base in coordination chemistry:

-

Reagents : Metal salts (e.g., CuCl₂, FeCl₃)

-

Conditions : Methanol/water, 25°C

-

Products : Stable metal complexes with potential catalytic applications

Mechanistic Insights

-

Azetidine Reactivity : The ring’s strain (≈25 kcal/mol) drives ring-opening and substitution reactions.

-

Pyridine Directing Effects : The azetidine group acts as a meta-directing substituent in electrophilic substitutions .

-

Steric Effects : The proximity of the azetidine and pyridine rings influences regioselectivity in cross-couplings .

Aplicaciones Científicas De Investigación

Biological Significance

2.1 Antimicrobial Activity

Research has demonstrated that 3-(azetidin-3-yl)pyridine and its derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of novel azetidinone derivatives containing the pyridine scaffold, which were screened for their antifungal activity against strains such as Aspergillus niger and Candida albicans. Notably, some derivatives showed potent inhibition comparable to established antifungal agents .

2.2 Antibacterial Properties

The compound has also been evaluated for antibacterial activity. In vitro studies indicated that certain derivatives of this compound displayed strong inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

2.3 Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Some studies have reported that compounds derived from this scaffold can induce apoptosis in cancer cell lines, indicating potential as a therapeutic agent in oncology .

Case Study 1: Synthesis and Activity Evaluation

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their biological activities. The results showed that specific modifications to the azetidine ring significantly enhanced antibacterial efficacy against resistant strains of bacteria, underscoring the importance of structural optimization in drug design .

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal activity of synthesized azetidinone derivatives containing the pyridine moiety. The study revealed that certain compounds exhibited remarkable inhibition against Candida albicans, suggesting their potential as new antifungal agents .

Case Study 3: Anticancer Activity

A study assessing the anticancer effects of this compound derivatives found that some compounds effectively inhibited cell proliferation in breast cancer cell lines (MCF-7). The mechanism was linked to cell cycle arrest and induction of apoptosis, highlighting the compound's potential in cancer therapy .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(Azetidin-3-yl)pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: A simpler four-membered ring compound with similar reactivity but less structural complexity.

Pyridine: A six-membered nitrogen-containing ring, more stable and less reactive than azetidine.

Aziridine: A three-membered nitrogen-containing ring, more strained and reactive than azetidine.

Uniqueness

3-(Azetidin-3-yl)pyridine combines the reactivity of the azetidine ring with the stability and aromaticity of the pyridine ring, making it a unique compound with diverse applications in various fields .

Actividad Biológica

3-(Azetidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound derivatives typically involves the reaction of pyridine-based precursors with azetidine moieties. Various synthetic routes have been reported, focusing on optimizing yields and enhancing biological activity. For instance, one study synthesized derivatives such as (4-substituted phenyl)-4-(pyridine-3-yl)azetidin-2-one, demonstrating notable antibacterial and antifungal activities .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound show significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 32 |

| 4b | Escherichia coli | 64 |

| 4c | Bacillus subtilis | 16 |

| 4d | Candida albicans | 128 |

Table 1: Antimicrobial activity of selected this compound derivatives.

Antiviral and Anticancer Properties

In addition to its antimicrobial effects, compounds featuring the azetidine-pyridine scaffold have shown antiviral and anticancer properties. For example, a study highlighted the compound's potential as an inhibitor of viral replication and its cytotoxic effects on cancer cell lines . The structure-activity relationship studies revealed that modifications at specific positions on the pyridine ring significantly influence these activities.

Case Study 1: Antibacterial Efficacy

In a clinical evaluation, a series of azetidine-pyridine derivatives were tested against multi-drug resistant strains of bacteria. The study found that certain derivatives had enhanced efficacy compared to traditional antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of 3-(Azetidin-3-yl)-1H-benzimidazol-2-one derivatives. These compounds demonstrated selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . The findings suggest that further exploration into this class could yield effective anticancer agents.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives indicates that substituents on the pyridine ring significantly affect biological activity. Electron-withdrawing groups generally enhance antimicrobial efficacy, while lipophilicity plays a crucial role in bioavailability and metabolic stability .

Propiedades

IUPAC Name |

3-(azetidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7(4-9-3-1)8-5-10-6-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICDQCJISYGBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606725 | |

| Record name | 3-(Azetidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-32-9 | |

| Record name | 3-(Azetidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.